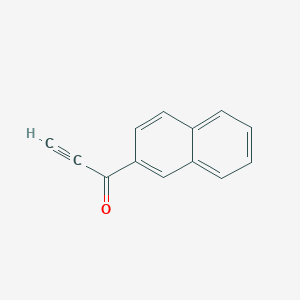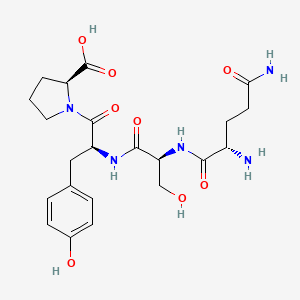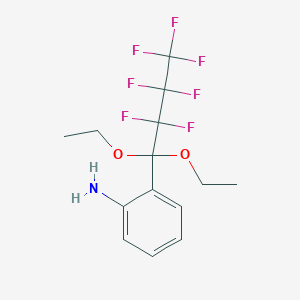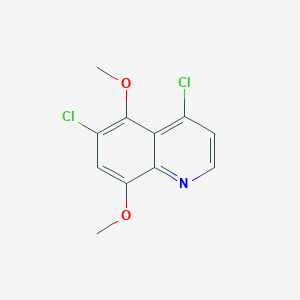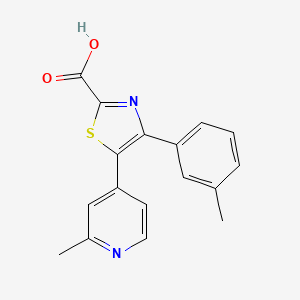
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a pyridyl group, a methylphenyl group, and a carboxylic acid functional group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-methyl-4-pyridinecarboxaldehyde with 3-methylbenzaldehyde in the presence of a thioamide, followed by cyclization to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
- Oxidation of the methyl groups can yield aldehydes or carboxylic acids.
- Reduction of the carboxylic acid group can produce alcohols or aldehydes.
- Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-Methyl-4-pyridyl-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, making it less hydrophobic.
4-(3-Methylphenyl)-1,3-thiazole-2-carboxylic acid: Lacks the 2-methyl-4-pyridyl group, affecting its binding affinity to certain targets.
5-(2-Methyl-4-pyridyl)-1,3-thiazole-2-carboxylic acid: Lacks the 3-methylphenyl group, altering its electronic properties.
Uniqueness: The presence of both the 2-methyl-4-pyridyl and 3-methylphenyl groups in 5-(2-Methyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid provides a unique combination of hydrophobicity and electronic properties, making it a versatile compound for various applications.
属性
CAS 编号 |
365429-01-2 |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2S/c1-10-4-3-5-12(8-10)14-15(22-16(19-14)17(20)21)13-6-7-18-11(2)9-13/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
FTXGPQPCFKBFNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C(=O)O)C3=CC(=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


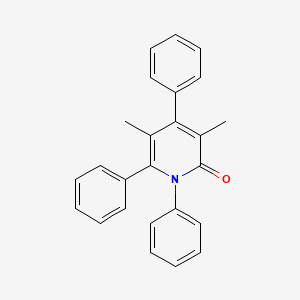
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
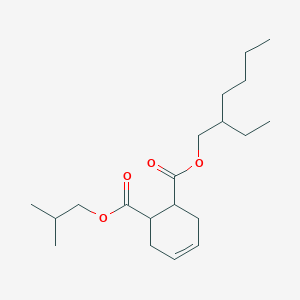
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
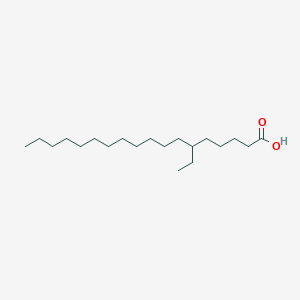

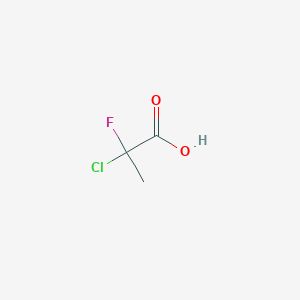
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)

